Hydrofurimazine
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Overview
Description
Hydrofurimazine is a furimazine analogue that has been developed to enhance the aqueous solubility of bioluminescent substrates. This compound is primarily used in bioluminescent imaging, particularly in combination with the NanoBiT system for detecting viral infections in vivo . This compound allows for higher doses to be delivered, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrofurimazine involves the modification of the furimazine molecule to improve its solubility. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically supplied in solution form to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Hydrofurimazine undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for its bioluminescent properties.
Reduction: Less common but can occur under specific conditions.
Substitution: Functional groups can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired modification.
Major Products
The major products formed from these reactions are typically modified versions of this compound that retain or enhance its bioluminescent properties .
Scientific Research Applications
Hydrofurimazine is widely used in scientific research due to its enhanced solubility and bioluminescent properties. Some of its applications include:
Chemistry: Used as a substrate in bioluminescent assays to study chemical reactions.
Biology: Employed in imaging studies to visualize biological processes in vivo.
Medicine: Utilized in the detection and monitoring of viral infections and tumor growth.
Industry: Applied in the development of diagnostic tools and research reagents
Mechanism of Action
Hydrofurimazine exerts its effects through its role as a bioluminescent substrate. When introduced into a biological system, it interacts with the NanoLuc luciferase enzyme, resulting in the emission of light. This bioluminescent reaction allows for the visualization of various biological processes. The molecular targets and pathways involved include the NanoLuc luciferase and the specific biological molecules being studied .
Comparison with Similar Compounds
Hydrofurimazine is unique due to its enhanced aqueous solubility, which allows for higher doses and more sensitive imaging. Similar compounds include:
Furimazine: The parent compound with lower solubility.
Fluorofurimazine: Another derivative with even higher brightness in vivo.
AkaLumine: Used in combination with AkaLuc luciferase for bioluminescent imaging
This compound stands out due to its balance of solubility and bioluminescent efficiency, making it a preferred choice for many applications.
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2 |
InChI Key |
JHMNSROVQHYTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.